4-Fluoro-2,6-dimethylphenol
Overview
Description
4-Fluoro-2,6-dimethylphenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a heterocyclic organic compound with a molecular formula of C8H9FO .
Synthesis Analysis
The synthesis of 4-Fluoro-2,6-dimethylphenol can be achieved from 2-bromo-5-fluoro-1,3-dimethylbenzene . More details about the synthesis process can be found in the referenced source .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2,6-dimethylphenol consists of a phenol ring with two methyl groups and one fluorine atom. The molecular weight is 140.155 Da . The arrangement of the alkyl substituents at the phenol ring is crucial for its properties .Physical And Chemical Properties Analysis
4-Fluoro-2,6-dimethylphenol has a molecular weight of 140.15500, a density of 1.124±0.06 g/cm3, and a boiling point of 213.2±35.0 °C . Its melting point is 69 °C .Scientific Research Applications
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Organic Chemistry : This compound could be used as a building block in the synthesis of more complex molecules . It could also be used in various reactions as a reagent .
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Pharmaceutical Research : Given its physicochemical properties, it might be used in the development of new drugs . The compound’s lipophilicity and other properties could make it a useful component in certain pharmaceutical formulations .
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Material Science : The compound could potentially be used in the development of new materials. Its specific properties could contribute to the characteristics of these materials .
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Biochemistry : In biochemistry, the compound could be used in various experiments, possibly as a tracer or a marker .
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Environmental Science : In environmental science, the compound could be used in studies related to pollution or contamination. It could serve as a reference compound in such studies .
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Analytical Chemistry : The compound could be used as a standard in various analytical techniques, such as chromatography or mass spectrometry .
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Synthesis of Other Compounds : “4-Fluoro-2,6-dimethylphenol” can serve as a precursor in the synthesis of other chemical compounds. For example, it can be used to synthesize “(4-Fluoro-2,6-dimethylphenyl)boronic acid”, “Methyl 4-fluoro-2,6-dimethylbenzoate”, “3,5-Dimethylfluorobenzene”, “4-Fluoro-2,6-dimethylbenzaldehyde”, and "4-Fluoro-2,6-dimethylbenzonitrile" .
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Pharmacokinetics Research : The compound has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier. These properties make it potentially useful in pharmacokinetics research .
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Drug Design : Its lipophilicity (Log Po/w) and other physicochemical properties could make it a useful component in drug design .
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Safety Testing : The compound has certain hazard statements associated with it, such as H302, H315, H319, and H335 . Therefore, it could be used in safety testing and risk assessment studies.
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Chemical Property Studies : The compound’s properties such as its density, boiling point, melting point, and solubility can be studied for various applications .
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Medicinal Chemistry : The compound has certain medicinal chemistry properties, such as PAINS, Brenk, Leadlikeness, and Synthetic accessibility . These properties could be explored in medicinal chemistry research.
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRDTVFZITZMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503666 | |
Record name | 4-Fluoro-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2,6-dimethylphenol | |
CAS RN |
2338-56-9 | |
Record name | 4-Fluoro-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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